Deoxyguanylyl-(3'-5')-guanosine

thermal stability depurination kinetics DNA adduct stability

Deoxyguanylyl-(3′-5′)-guanosine, commonly designated d(GpG) or dGpdG, is a dinucleoside monophosphate composed of two 2′-deoxyguanosine residues linked by a canonical 3′→5′ phosphodiester bond (C₂₀H₂₅N₁₀O₁₀P, MW 596.45 g/mol). It serves as the minimal structural model of a GG dinucleotide step in DNA and is classified under Dinucleoside Phosphates in the NLM MeSH hierarchy.

Molecular Formula C20H25N10O10P
Molecular Weight 596.4 g/mol
CAS No. 15180-30-0
Cat. No. B087902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyguanylyl-(3'-5')-guanosine
CAS15180-30-0
Synonymsdeoxyguanylyl-(3'-5')-guanosine
Molecular FormulaC20H25N10O10P
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C5NC(=NC6=O)N)O
InChIInChI=1S/C20H25N10O10P/c21-19-25-15-13(17(33)27-19)23-5-29(15)11-1-7(32)10(39-11)4-37-41(35,36)40-8-2-12(38-9(8)3-31)30-6-24-14-16(30)26-20(22)28-18(14)34/h5-12,31-32H,1-4H2,(H,35,36)(H3,21,25,27,33)(H3,22,26,28,34)/t7-,8?,9+,10+,11+,12+/m0/s1
InChIKeyKGXGIPRRDQWVET-CBJMTSFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyguanylyl-(3'-5')-guanosine (CAS 15180-30-0): A Defined Dinucleoside Monophosphate Standard for DNA Adduct and Self-Assembly Research


Deoxyguanylyl-(3′-5′)-guanosine, commonly designated d(GpG) or dGpdG, is a dinucleoside monophosphate composed of two 2′-deoxyguanosine residues linked by a canonical 3′→5′ phosphodiester bond (C₂₀H₂₅N₁₀O₁₀P, MW 596.45 g/mol) . It serves as the minimal structural model of a GG dinucleotide step in DNA and is classified under Dinucleoside Phosphates in the NLM MeSH hierarchy [1]. Unlike its ribo counterpart GpG, the absence of the 2′-hydroxyl group confers enhanced resistance to alkaline hydrolysis and alkali-catalyzed phosphodiester cleavage, making it a chemically more defined probe for metal–DNA interaction studies and supramolecular self-assembly investigations . Commercial sources typically supply this compound at ≥95% purity by AX-HPLC, with storage at −20 °C recommended .

Why d(GpG) Cannot Be Replaced by d(ApG), d(GpC), or Other Dinucleoside Monophosphates in Critical Applications


Dinucleoside monophosphates are not functionally interchangeable despite their shared phosphodiester backbone architecture. d(GpG) exhibits three properties absent in non-guanine or mixed-base analogs: (i) a uniquely high thermal stability of the intact dinucleotide (half-life of 636 min at 100 °C) that is drastically altered by N7-modification [1]; (ii) a pronounced cation-selective self-association into supramolecular G-tetrad assemblies that drives lyotropic liquid crystal formation—a property not observed for d(ApG), d(CpG), or d(TpG) [2]; and (iii) the highest reactivity among all dinucleotide steps toward cisplatin-type platinum(II) complexes, directly attributable to the presence of two adjacent guanine O6/N7 sites capable of forming a stabilizing H-bridge with the ammine carrier ligand [3]. Substituting d(GpG) with d(ApG) or d(GpC) in platinum–DNA adduct studies introduces a different adduct profile, altered kinetics, and distinct DNA distortion geometry that cannot be normalized post hoc.

Head-to-Head Quantitative Evidence: Where d(GpG) (CAS 15180-30-0) Demonstrates Measurable Differentiation


Thermal Degradation Half-Life: Intact d(GpG) vs. N7-Methylated and N7-Platinated Derivatives at 100 °C

In the only published direct comparative thermal degradation study, intact d(GpG) exhibits a half-life of 636 min at 100 °C in 66 mM Tris-HCl (pH 7.4), which is approximately 58-fold longer than that of its N7-methylated analog (Me-dGpdG, t₁/₂ = 11 min) [1]. The intramolecular cisplatin cross-link (Pt-dGpdG) reduces the half-life to 86 min, while the intermolecular cross-link on two separate deoxyguanosine molecules (dG-Pt-dG) degrades even faster with a half-life of 54 min [1]. This ordering—d(GpG) ≫ Pt-d(GpG) > dG-Pt-dG ≫ Me-d(GpG)—demonstrates that N7 modification, whether by a methyl group or a platinum moiety, dramatically destabilizes the glycosidic bond, and that the intramolecular context of the phosphodiester bridge confers measurably different degradation kinetics versus the intermolecular case [1].

thermal stability depurination kinetics DNA adduct stability N7-alkylation

Cation-Dependent Supramolecular Self-Association: Na⁺ vs. K⁺ Modulation of d(GpG) Aggregate Melting Temperature

Despite being only a dinucleotide, d(GpG) self-associates into extremely large supramolecular assemblies in aqueous solution, with the extent and thermal stability of aggregation exquisitely dependent on the counter-cation identity [1]. Using a two-state model, ¹H NMR determined the melting temperature (Tm) of the Na⁺-promoted aggregate (Na[d(GpG)]) to be 22 °C, whereas the K⁺-promoted aggregate (K[d(GpG)]) melts at 42 °C—a 20 °C difference [1]. The cation efficacy order was established as tetramethylammonium (TMA⁺) ≪ Na⁺ < K⁺, with TMA⁺ having only a weak effect [1]. At 2 °C, the NMR signal intensity loss was 85% for Na[d(GpG)] and essentially complete (no observable signal) for K[d(GpG)], indicating that K⁺ drives near-quantitative incorporation into very large aggregates [1]. FTIR spectroscopy in the 1750–1500 cm⁻¹ region corroborated this cation-effect order and confirmed that both base-stacking and base-base hydrogen bonding (consistent with G-tetrad formation) occur in the aggregated species [1].

G-quadruplex self-assembly supramolecular chemistry NMR spectroscopy cation selectivity

Platinum(II) Reactivity Hierarchy: Unmodified d(GpG) vs. O6-Methylated Dinucleotide Variants

In competition experiments monitored by both ¹H NMR and UV spectrophotometry, the reactivity of d(GpG) and its three O6-methylated variants toward the platinum(II) species [Pt(dien)(H₂O)]²⁺ and cis-[Pt(NH₃)₂(H₂O)₂]²⁺ followed a strict descending order: d(GpG) > d(GᵒᵐᵉpG) > d(GpGᵒᵐᵉ) > d(GᵒᵐᵉpGᵒᵐᵉ) [1]. This ranking demonstrates that O6-methylation at either the 5′-guanine or 3′-guanine reduces platinum binding, with the double-methylated variant being the least reactive [1]. The difference in reactivity between 5′-G methylation and 3′-G methylation is attributed to differential H-bond formation with the backbone phosphate, and the resulting reduced base stacking in modified dinucleotides leads to a preference for platinum chelation at the 3′-guanine over the 5′-guanine [1]. The unmodified d(GpG) thus represents the maximal-reactivity baseline against which all chemically modified GG dinucleotide steps must be calibrated.

cisplatin DNA adduct formation O6-methylguanine platinum chemotherapy reactivity ranking

Lyotropic Liquid Crystal Self-Assembly: d(GpG) as the First-Established Dinucleoside Monophosphate Mesogen

d(GpG) was the first molecule in the guanosine family demonstrated to form lyotropic liquid crystalline phases—a landmark discovery that established the dinucleoside monophosphate class as a bona fide chromonic mesogen [1][2]. The sodium salt of d(GpG), dissolved in water, spontaneously forms two distinct mesophases characterized by optical microscopy and X-ray diffraction: a cholesteric (columnar chiral nematic, N*) phase and a hexagonal (M) phase [1]. The structural model, supported by X-ray diffraction on magnetically oriented samples, consists of rod-shaped columnar aggregates with negative diamagnetic anisotropy, each rod comprising a stacked array of planar tetramers formed by Hoogsteen-bonded guanosine moieties [1][2]. This self-ordering property is guanine-specific and is not exhibited by dinucleoside monophosphates containing adenine, cytosine, or thymine bases; even the closely related ribo analog GpG and the 5′-phosphorylated derivative d(pGpG) display altered aggregation behavior [3]. Longer oligodeoxyguanylates—d(GpGpG), d(GpGpGpG), and d(GpGpGpGpGpG)—also form cholesteric and hexagonal mesophases, but d(GpG) remains the minimal structural unit capable of this behavior, making it the most tractable model for physicochemical characterization [3].

lyotropic liquid crystal chromonic mesophase G-tetrad stacking self-assembly X-ray diffraction

Cisplatin-DNA Adduct Distribution: d(GpG) Intrastrand Cross-Links Predominate Over d(ApG) by a Factor of 2.6

When cisplatin reacts with genomic DNA, the 1,2-intrastrand d(GpG) cross-link is overwhelmingly the most abundant lesion formed. Quantitative analysis of cisplatin-induced DNA adducts demonstrates that Pt-d(GpG) intrastrand cross-links account for approximately 65% of all adducts, compared with 25% for Pt-d(ApG), 5–10% for 1,3-intrastrand d(GpNpG) cross-links, and 1.5% for interstrand cross-links [1]. This ~2.6-fold excess of d(GpG) over d(ApG) adducts is consistently reproduced across multiple independent studies and is attributed to the unique hydrogen-bonding capability of the guanine O6 atom with the ammine ligand of cisplatin, which stabilizes the N7,N7-chelate conformation [2]. The Pt-d(GpG) adduct is also kinetically favored: 1,2-GG intrastrand cross-links form at a faster rate than 1,2-AG or 1,3-intrastrand cross-links [3]. This quantitative predominance directly drives the biological consequences of cisplatin treatment, as the d(GpG) cross-link is the primary substrate for nucleotide excision repair and the principal determinant of cytotoxicity [1].

cisplatin adductomics intrastrand cross-link DNA damage quantification mass spectrometry chemotherapy

DNA Polymerase Bypass Kinetics: Single Pt-d(GpG) Adduct Differentially Inhibits T7 DNA Polymerase vs. HIV-1 Reverse Transcriptase

A site-specifically placed single cis-[Pt(NH₃)₂{d(GpG)-N7(1),-N7(2)}] intrastrand cross-link on a 44-nucleotide DNA template produces enzyme-specific polymerase inhibition patterns [1]. The cisplatin–DNA cross-link moderately weakened DNA binding to T7 DNA polymerase (Kd shift from an unmodified-substrate baseline of 6–9 nM to 12–115 nM for the platinated template) but, critically, slowed the rate of incorporation of the next correct nucleotide to 2–7 s⁻¹, with larger effects when the incorporation site was closer to the adduct [1]. In contrast, HIV-1 reverse transcriptase (RT) bound the platinated and unmodified substrates with similar affinity (10–20 nM vs. 6–9 nM), but both enzymes exhibited biphasic kinetics at the pause sites: a small fraction (1–3%) of DNA was elongated in a fast phase, whereas the majority (1–34%) was positioned nonproductively and elongated slowly at 0.04–0.06 s⁻¹ [1]. The crystal structure of the cisplatin–d(GpG) adduct reveals a bent DNA duplex with propeller-twisted base pairs near the lesion, which causes misalignment at the polymerase binding cleft and is the structural basis for the observed kinetic effects [1].

DNA polymerase inhibition lesion bypass translesion synthesis cisplatin adduct enzyme kinetics

High-Value Application Scenarios for Deoxyguanylyl-(3'-5')-guanosine (dGpdG, CAS 15180-30-0) Driven by Quantitative Differentiation Evidence


Calibration Standard for Quantitative Cisplatin-DNA Adductomics by LC-MS/MS

Because Pt-d(GpG) intrastrand cross-links constitute ~65% of all cisplatin-induced DNA lesions—2.6-fold more abundant than Pt-d(ApG) cross-links [1]—d(GpG) is the essential authentic reference standard for constructing calibration curves in targeted LC-MS/MS adductomic workflows. Its characteristic fragmentation transitions (e.g., m/z 904.2 → 610 and m/z 904.2 → 459 for dach-Pt-d(GpG) adducts in oxaliplatin studies [2]) provide the primary multiple reaction monitoring (MRM) channels. The high intrinsic thermal stability of unmodified d(GpG) (t₁/₂ = 636 min at 100 °C) [3] further ensures that stock solutions remain chemically intact during prolonged autosampler sequences, reducing the risk of calibrant degradation that would bias adduct quantification.

Minimal-Building-Block System for G-Quadruplex-Based Lyotropic Liquid Crystal Development

d(GpG) is the structurally simplest molecule known to form both cholesteric (N*) and hexagonal (M) lyotropic mesophases in aqueous solution [4]. This property, not shared by non-guanine dinucleoside monophosphates such as d(ApG), d(CpG), or d(TpG) [4], makes d(GpG) uniquely suited as a chemically tractable model for chromonic liquid crystal research. The 20 °C difference in aggregate melting temperature between the K⁺ form (Tm = 42 °C) and the Na⁺ form (Tm = 22 °C) [5] provides a tunable thermal window for engineering temperature-responsive alignment media for residual dipolar coupling (RDC) NMR studies of proteins and nucleic acids.

Defined Substrate for DNA Polymerase Bypass and Cisplatin Resistance Mechanism Studies

Oligonucleotides containing a single site-specifically placed cis-[Pt(NH₃)₂{d(GpG)}] adduct enable quantitative dissection of translesion synthesis kinetics, revealing that the adduct weakens T7 DNA polymerase binding by up to ~19-fold while leaving HIV-1 RT binding essentially unchanged [6]. The biphasic kinetics—with only 1–3% of enzyme–DNA complexes in the productive fast phase and the majority elongating at 0.04–0.06 s⁻¹ [6]—define the mechanistic baseline for evaluating polymerase variants, accessory factors, and potential chemosensitizing agents. This application requires chemically pure d(GpG) as the synthetic precursor for site-specific platinated oligonucleotide construction.

Reference Compound for Structure-Activity Relationship Studies of Next-Generation Platinum Anticancer Agents

The quantitative reactivity hierarchy established for d(GpG) and its O6-methylated variants—d(GpG) > d(GᵒᵐᵉpG) > d(GpGᵒᵐᵉ) > d(GᵒᵐᵉpGᵒᵐᵉ) [7]—provides a benchmark for evaluating novel platinum(II) and platinum(IV) drug candidates. Because the unmodified d(GpG) defines the upper limit of platinum reactivity at a GG step, it serves as the positive-control substrate against which all candidate compounds must be compared. The availability of quantitative half-life data for the Pt-d(GpG) intramolecular cross-link (t₁/₂ = 86 min at 100 °C) versus the intermolecular dG-Pt-dG adduct (t₁/₂ = 54 min) [3] further enables stability ranking of adducts formed by developmental compounds, informing both mechanistic interpretation and preclinical candidate selection.

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